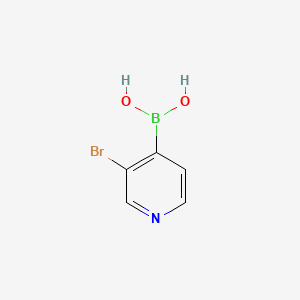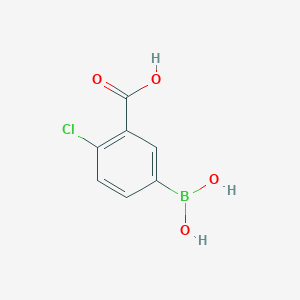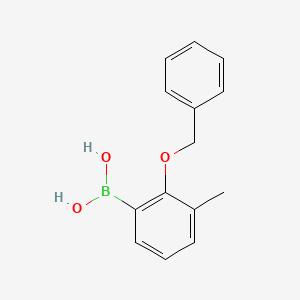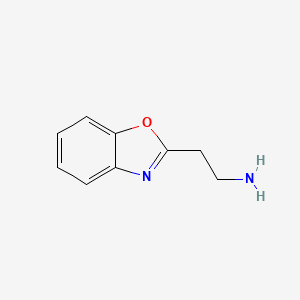
2-苯并恶唑乙胺
描述
2-Benzoxazoleethanamine is an organic compound with the molecular formula C9H10N2O. It belongs to the class of heteroarenes, which are widely used in synthetic organic chemistry, medicinal chemistry, and industrial applications. The compound features a benzoxazole ring fused to an ethanamine group, making it a versatile scaffold for various chemical reactions and applications.
科学研究应用
2-Benzoxazoleethanamine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: Benzoxazole derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antioxidant, and antiviral properties.
Industry: The compound is used in the development of functional materials, such as dyes, polymers, and pharmaceuticals
作用机制
Target of Action
2-Benzoxazoleethanamine, also known as 2-(1,3-benzoxazol-2-yl)ethanamine, is a compound that has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . One of the primary targets of this compound is the VEGFR-2, which plays an important role in tumor angiogenesis .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . A series of 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized recently as potential inhibitors of VEGFR-2 .
Biochemical Pathways
The benzoxazole scaffold is present in a wide range of natural products, pharmaceuticals, and functional materials . Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . The benzoxazole skeleton also forms the active component in many marketed drugs .
Result of Action
Benzoxazole derivatives have shown potent anticancer activity . They have been found to be effective against various human cancer cell lines
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance
生化分析
Biochemical Properties
2-Benzoxazoleethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Benzoxazoleethanamine has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can form non-covalent interactions with proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
2-Benzoxazoleethanamine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Benzoxazoleethanamine can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Benzoxazoleethanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-Benzoxazoleethanamine can bind to specific enzyme active sites, inhibiting their catalytic activity. This inhibition can lead to the accumulation or depletion of certain metabolites, thereby affecting cellular metabolism. Additionally, 2-Benzoxazoleethanamine can interact with transcription factors, influencing gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzoxazoleethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Benzoxazoleethanamine remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 2-Benzoxazoleethanamine in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Benzoxazoleethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, 2-Benzoxazoleethanamine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
2-Benzoxazoleethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 and transferases, leading to the formation of metabolites that can be excreted from the body. The metabolic pathways of 2-Benzoxazoleethanamine play a crucial role in determining its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of 2-Benzoxazoleethanamine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in various cellular compartments. The distribution of 2-Benzoxazoleethanamine can influence its biological activity, as it determines the concentration of the compound at its target sites. Understanding the transport and distribution mechanisms of 2-Benzoxazoleethanamine is essential for optimizing its therapeutic potential .
Subcellular Localization
2-Benzoxazoleethanamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 2-Benzoxazoleethanamine can localize to the nucleus, cytoplasm, or mitochondria, where it interacts with specific biomolecules to exert its effects. The subcellular localization of 2-Benzoxazoleethanamine is a critical factor in understanding its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-Benzoxazoleethanamine, typically involves the use of 2-aminophenol as a precursor. One common method is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a catalyst such as mesoporous titania–alumina mixed oxide at 50°C . Other synthetic methodologies involve the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening of catalysts to optimize reaction conditions. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity of the desired product .
化学反应分析
Types of Reactions
2-Benzoxazoleethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the benzoxazole ring .
相似化合物的比较
Similar Compounds
Compounds similar to 2-Benzoxazoleethanamine include other benzoxazole derivatives, such as:
Uniqueness
2-Benzoxazoleethanamine is unique due to its specific ethanamine group, which imparts distinct chemical and biological properties. This functional group allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications .
属性
IUPAC Name |
2-(1,3-benzoxazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCFAEORPFKPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313790 | |
| Record name | 2-Benzoxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623553-29-7 | |
| Record name | 2-Benzoxazoleethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623553-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


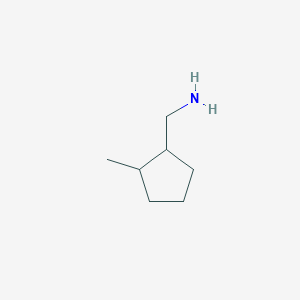
![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)
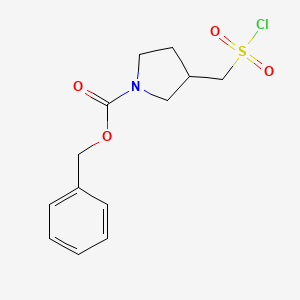
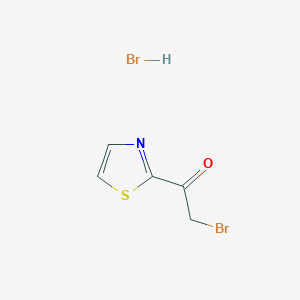
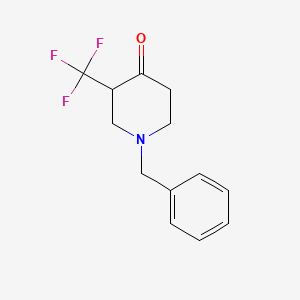
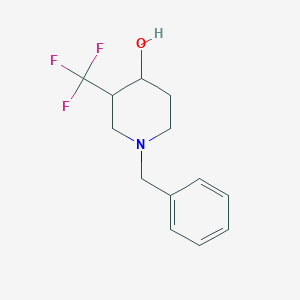

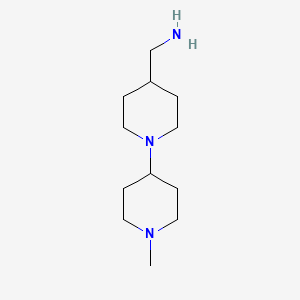
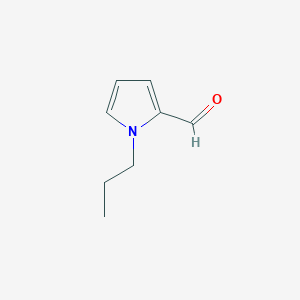
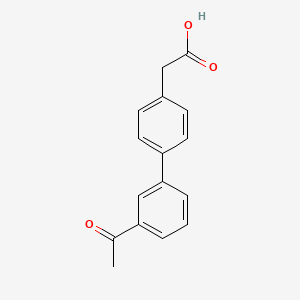
![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)
